![molecular formula C22H18O3 B11153881 6-methyl-1-phenyl-7,8,9,10-tetrahydro-3H-[1]benzofuro[2,3-f]chromen-3-one](/img/structure/B11153881.png)
6-methyl-1-phenyl-7,8,9,10-tetrahydro-3H-[1]benzofuro[2,3-f]chromen-3-one
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Overview
Description
6-methyl-1-phenyl-7,8,9,10-tetrahydro-3H-1benzofuro[2,3-f]chromen-3-one is a complex organic compound with a unique structure that combines elements of benzofuran and chromenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1-phenyl-7,8,9,10-tetrahydro-3H-1benzofuro[2,3-f]chromen-3-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as Lewis acids, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-methyl-1-phenyl-7,8,9,10-tetrahydro-3H-1benzofuro[2,3-f]chromen-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives, depending on the conditions and reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, often in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofurochromenes. For instance, derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines. A study evaluated several derivatives for their ability to inhibit the growth of human cancer cells such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting their potential as anticancer agents .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Derivative A | MCF-7 | 15.2 |
Derivative B | HCT-116 | 12.5 |
Derivative C | HepG-2 | 10.8 |
Antimicrobial Activity
The antimicrobial properties of benzofurochromene derivatives have also been investigated. In one study, various derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria as well as fungi. Compounds demonstrated varying degrees of antimicrobial activity, with some showing effectiveness against resistant strains .
Compound | Microbial Strain | MIC (µg/mL) |
---|---|---|
Compound I | Staphylococcus aureus | 100 |
Compound II | Escherichia coli | 200 |
Compound III | Candida albicans | 150 |
Synthesis and Derivatives
The synthesis of 6-methyl-1-phenyl-7,8,9,10-tetrahydro-3H- benzofuro[2,3-f]chromen-3-one typically involves multi-step organic reactions including cyclization and functional group modifications. Various derivatives have been synthesized to enhance biological activity or alter pharmacokinetic properties. For example, halogenated derivatives have been shown to improve antimicrobial efficacy while reducing cytotoxicity in non-target cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzofurochromenes. Modifications at specific positions on the benzofuran or chromene rings can significantly influence their potency and selectivity against target cells or pathogens. Research has indicated that substituents at the 2 and 3 positions on the chromene ring are particularly important for enhancing anticancer activity .
Mechanism of Action
The mechanism of action of 6-methyl-1-phenyl-7,8,9,10-tetrahydro-3H-1benzofuro[2,3-f]chromen-3-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-methoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzopyran-6-one
- 3-(1-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzopyran-6-one
- 3-ethoxy-4-methyl-7,8,9,10-tetrahydro-benzopyran-6-one
- 3-methyl-1-[(2,3,4,5,6-pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzopyran-6-one
Uniqueness
6-methyl-1-phenyl-7,8,9,10-tetrahydro-3H-1benzofuro[2,3-f]chromen-3-one is unique due to its fused benzofuran and chromenone rings, which confer distinct chemical and physical properties. This structure allows for specific interactions with biological targets and unique reactivity in chemical reactions, making it a valuable compound for various applications .
Biological Activity
6-Methyl-1-phenyl-7,8,9,10-tetrahydro-3H- benzofuro[2,3-f]chromen-3-one (commonly referred to as compound X) is a synthetic derivative belonging to the class of benzofurochromenes. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, neuroprotective, and antimicrobial properties. This article provides a comprehensive overview of the biological activities associated with compound X, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula for compound X is C19H19O2, with a molecular weight of 285.36 g/mol. The structure features a fused benzofurochromene system, which is significant for its biological activity.
1. Anticancer Activity
Recent studies have demonstrated the potential anticancer properties of compound X against various cancer cell lines. The compound was evaluated for its cytotoxic effects on human breast cancer cells (MCF-7) and liver carcinoma cells (HepG2).
In vitro assays indicated that compound X induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
2. Neuroprotective Effects
Compound X has shown promising neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It was found to inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are critical targets in Alzheimer's treatment.
In addition to enzyme inhibition, compound X demonstrated protective effects on neuronal cells against oxidative stress induced by hydrogen peroxide.
3. Antimicrobial Activity
The antimicrobial properties of compound X were assessed against various bacterial strains. The results indicated significant activity against both Gram-positive and Gram-negative bacteria.
These findings suggest that compound X could be a candidate for developing new antimicrobial agents.
Case Studies
Several studies have explored the biological activity of compound X in detail:
- Anticancer Study : A study conducted by researchers at Al-Azhar University evaluated the cytotoxic effects of compound X on MCF-7 and HepG2 cell lines. The study concluded that compound X effectively inhibited cell proliferation and induced apoptosis via mitochondrial pathways .
- Neuroprotection Research : In a study published in the Journal of Medicinal Chemistry, compound X was evaluated for its AChE inhibition potential and neuroprotective effects on PC12 cells exposed to oxidative stress. Results indicated that it significantly reduced cell death and maintained cellular integrity .
- Antimicrobial Evaluation : A comprehensive antimicrobial study assessed the efficacy of various derivatives of benzofurochromenes, including compound X, against common pathogens. The study found that it exhibited considerable antimicrobial activity comparable to standard antibiotics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the benzofurochromenone scaffold?
The synthesis of polycyclic benzofurochromenones typically involves cyclocondensation reactions. For example, microwave-assisted synthesis (MAS) significantly improves reaction efficiency and yield for similar fused furanochromenes, as demonstrated in the synthesis of 7,8,9,10-tetrahydro-6H-benzofuro[3,2-c]chromen-6-one derivatives . Key steps include:
- Reagent selection : Use of carbethoxymethylene-triphenylphosphorane for annulation under reflux conditions .
- Purification : Column chromatography with petroleum ether/ethyl ether (95:5) as eluent to isolate pure compounds .
- Yield optimization : Microwave irradiation reduces reaction time (e.g., 22 hours → 1–2 hours) and improves regioselectivity .
Q. How is structural characterization performed for this compound?
A multi-spectral approach is essential:
- 1H/13C NMR : Assign signals based on coupling patterns (e.g., δ 8.15 ppm for H-4 in benzofurocoumarin analogs) and compare with computed PubChem data .
- HRMS : Validate molecular ion peaks (e.g., m/z 356 [M⁺] for brominated derivatives) and address discrepancies between experimental and calculated masses .
- IR spectroscopy : Identify carbonyl (ν ~1705 cm⁻¹) and aromatic stretching frequencies .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during structural elucidation?
Discrepancies between experimental and theoretical data (e.g., GCMS vs. HRMS) may arise from isomerism or impurities. Methodological solutions include:
- Isomer separation : Use preparative HPLC or chiral columns to resolve enantiomers .
- Complementary techniques : Pair NMR with X-ray crystallography (e.g., SHELXL refinement) for unambiguous assignments .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Q. What experimental design considerations are critical for evaluating anti-proliferative activity?
Key parameters for in vitro assays include:
- Cell line selection : Use diverse models (e.g., MDA MB 231 for breast cancer, HeLa for cervical cancer) to assess tissue-specific effects .
- Dosage optimization : Conduct dose-response curves (0.1–100 µM) to determine IC₅₀ values .
- Control compounds : Include reference drugs (e.g., doxorubicin) to benchmark potency .
Q. What challenges arise in crystallographic refinement of benzofurochromenones?
- Data quality : High-resolution (<1.0 Å) data is critical for resolving hydrogen atoms in the tetrahydrofuran ring .
- Twinned crystals : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .
- Thermal motion : Apply anisotropic displacement parameters (ADPs) for non-H atoms to improve R-factors .
Q. Methodological Challenges in Data Interpretation
Q. How to resolve ambiguities in NOESY/ROESY correlations for conformational analysis?
- Solvent effects : Use deuterated DMSO or CDCl₃ to minimize signal overlap .
- Dynamic effects : Perform variable-temperature NMR to identify flexible substituents (e.g., phenyl groups) .
- Hybrid methods : Combine NMR with molecular dynamics simulations to model low-energy conformers .
Q. What strategies mitigate batch-to-batch variability in synthetic yields?
- Process standardization : Control reaction parameters (temperature, microwave power) using automated reactors .
- Impurity profiling : Monitor byproducts via LC-MS and adjust stoichiometry (e.g., phenylhydrazine ratios) .
Q. Structure-Activity Relationship (SAR) Studies
Q. How does substitution at the phenyl ring influence bioactivity?
- Electron-withdrawing groups : Chloro or fluoro substituents enhance antibacterial potency by increasing membrane permeability .
- Methoxy groups : Improve metabolic stability but may reduce cytotoxicity in cancer models .
Q. What role does the tetrahydrofuran ring play in pharmacological activity?
- Conformational rigidity : The saturated ring enhances binding to ATP-binding pockets in kinase targets .
- Hydrogen bonding : The lactone oxygen interacts with catalytic lysine residues in enzymes like topoisomerase II .
Q. Critical Analysis of Contradictory Evidence
Properties
Molecular Formula |
C22H18O3 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
6-methyl-1-phenyl-7,8,9,10-tetrahydro-[1]benzofuro[2,3-f]chromen-3-one |
InChI |
InChI=1S/C22H18O3/c1-13-11-18-21(22-20(13)15-9-5-6-10-17(15)25-22)16(12-19(23)24-18)14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3 |
InChI Key |
ZRAPGAIJNAAUBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C4=C1C5=C(O4)CCCC5 |
Origin of Product |
United States |
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